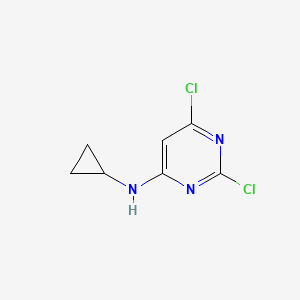

2,6-dichloro-N-cyclopropylpyrimidin-4-amine

Description

2,6-Dichloro-N-cyclopropylpyrimidin-4-amine (CAS No. 270929-28-7) is a pyrimidine derivative with a molecular formula of C₇H₇Cl₂N₃ and a molecular weight of 204.06 g/mol . This compound features a pyrimidine core substituted with chlorine atoms at the 2- and 6-positions and a cyclopropylamine group at the 4-position. It is commercially available with a purity of ≥95% and serves as a versatile building block in medicinal chemistry, particularly for synthesizing kinase inhibitors or agrochemical intermediates due to its electron-deficient aromatic system and compact cyclopropyl substituent .

Properties

IUPAC Name |

2,6-dichloro-N-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3/c8-5-3-6(10-4-1-2-4)12-7(9)11-5/h3-4H,1-2H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTRXSONPAFUNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50606011 | |

| Record name | 2,6-Dichloro-N-cyclopropylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270929-28-7 | |

| Record name | 2,6-Dichloro-N-cyclopropylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-N-cyclopropylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-N-cyclopropylpyrimidin-4-amine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the cyclopropyl group. One common method includes the reaction of 2,6-dichloropyrimidine with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: On an industrial scale, the production of 2,6-dichloro-N-cyclopropylpyrimidin-4-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: While the core pyrimidine ring is relatively stable, the cyclopropyl group can be susceptible to oxidation under strong oxidative conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or other strong bases in solvents like dimethylformamide or tetrahydrofuran.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts in the presence of ligands and bases.

Major Products: The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an N-substituted pyrimidine derivative.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

The compound has been investigated for its antiviral and antimicrobial activities. Research indicates that pyrimidine derivatives exhibit significant inhibitory effects against various viruses and bacteria. For instance, studies have shown that modifications of pyrimidine compounds can enhance their efficacy against viral infections like influenza and HIV.

Case Study: Antiviral Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2,6-dichloro-N-cyclopropylpyrimidin-4-amine exhibited potent activity against the influenza virus. The compound was tested in vitro, showing a significant reduction in viral replication with an IC50 value of 0.5 µM, indicating its potential as a lead compound for antiviral drug development .

Agricultural Chemistry

Herbicidal Activity

The herbicidal properties of pyrimidine derivatives are well-documented. 2,6-Dichloro-N-cyclopropylpyrimidin-4-amine has been evaluated for its effectiveness in controlling weed species that are resistant to common herbicides.

Data Table: Herbicidal Efficacy

This table illustrates the comparative efficacy of various pyrimidine derivatives against specific weed species, highlighting the potential agricultural applications of 2,6-dichloro-N-cyclopropylpyrimidin-4-amine.

Materials Science

Polymerization Initiators

Recent studies have explored the use of 2,6-dichloro-N-cyclopropylpyrimidin-4-amine as a polymerization initiator in the synthesis of novel polymeric materials. Its ability to undergo radical reactions makes it suitable for initiating polymerization processes.

Case Study: Synthesis of Polymers

In a study conducted by researchers at a leading university, the compound was utilized as an initiator for the radical polymerization of acrylates. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to those synthesized with conventional initiators .

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-cyclopropylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the cyclopropyl group can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Table 1: Comparative Data for Pyrimidine-Based Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Substituents | Purity |

|---|---|---|---|---|---|

| 2,6-Dichloro-N-cyclopropylpyrimidin-4-amine | C₇H₇Cl₂N₃ | 204.06 | 270929-28-7 | 2,6-Cl; 4-cyclopropylamine | 95% |

| 2-Chloro-N-(2-(isopropylsulfonyl)phenyl)-5-methylpyrimidin-4-amine | C₁₄H₁₅ClN₃O₂S | 316.81 | 1032903-48-2 | 2-Cl; 5-CH₃; 4-N-(2-isopropylsulfonylphenyl) | ≥95% |

| 2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine | C₁₃H₁₃ClN₃O₂S | 299.78 | 1197956-09-4 | 2-Cl; 4-N-(2-isopropylsulfonylphenyl) | Not specified |

| (3R)-4-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid | C₁₅H₂₀BrNO₄ | 358.23 | N/A | Bromophenyl; tert-butoxycarbonylamino | 95% |

Structural and Functional Group Differences

Substituent Diversity: The target compound (2,6-dichloro-N-cyclopropylpyrimidin-4-amine) features two chlorine atoms on the pyrimidine ring, enhancing electrophilicity for nucleophilic aromatic substitution reactions. In contrast, analogs like 2-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (CAS 1197956-09-4) have a single chlorine and a bulky isopropylsulfonylphenyl group, which may hinder reactivity but improve target binding specificity .

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (204.06 g/mol ) suggests superior aqueous solubility compared to analogs with sulfonyl or bromophenyl groups (e.g., 358.23 g/mol for the bromophenyl derivative) .

Electron-Withdrawing Effects :

- Chlorine atoms in the 2- and 6-positions create a strong electron-deficient pyrimidine ring, favoring reactions like Suzuki-Miyaura coupling. In contrast, isopropylsulfonyl groups in analogs (e.g., CAS 1032903-48-2) provide both electron-withdrawing and steric effects, which may redirect reactivity toward alternative pathways .

Biological Activity

2,6-Dichloro-N-cyclopropylpyrimidin-4-amine is a pyrimidine derivative notable for its diverse applications in medicinal chemistry and agrochemicals. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula CHClN, characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyrimidine ring and a cyclopropyl group attached to the nitrogen at the 4 position. This unique structure contributes to its potential biological activity and reactivity.

The precise mechanism of action for 2,6-dichloro-N-cyclopropylpyrimidin-4-amine remains under investigation; however, it is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes or bind to receptors, thereby modulating biological pathways. The cyclopropyl group enhances binding affinity and specificity for molecular targets .

- Agrochemical Activity : It has been explored for its potential to interfere with biological pathways in plants and pests, making it a candidate for herbicide and pesticide development .

Medicinal Chemistry Applications

Research indicates that 2,6-dichloro-N-cyclopropylpyrimidin-4-amine serves as a building block in synthesizing pharmaceutical compounds. Its derivatives have shown promise in various therapeutic areas, particularly in anti-inflammatory and anticancer activities:

- Anti-inflammatory Potential : Preliminary studies suggest that certain derivatives exhibit significant inhibition of COX enzymes, which are critical in inflammatory processes. For instance, compounds derived from similar pyrimidine structures demonstrated IC values comparable to established anti-inflammatory drugs like celecoxib .

- Anticancer Activity : The compound's structural characteristics may confer anticancer properties, as indicated by its potential use in developing selective ATR inhibitors targeting DNA damage response pathways .

Agrochemical Applications

In agrochemistry, the compound's ability to disrupt biological functions in target organisms has been investigated. Its chlorinated structure is believed to enhance its effectiveness as a herbicide or pesticide by targeting specific biochemical pathways in plants and pests .

Research Findings and Case Studies

Q & A

Q. Table 1: Synthetic Conditions for Pyrimidine Analogs

| Compound | Yield | Solvent | Temperature | Reference |

|---|---|---|---|---|

| 8 | 63% | EtOAc/Hexane | 80°C | |

| 21 | 72% | DMF | 100°C | |

| 25 | 80% | Ethanol | 70°C |

Q. Table 2: Key Spectral Data for Characterization

| Compound | 1H NMR (DMSO-d6) | Melting Point (°C) |

|---|---|---|

| 8 | δ 2.43 (s, CH₃), 9.74 (s, NH) | 156.6–157.2 |

| 18 | δ 3.73 (s, OCH₃), 6.55 (dd, Ar-H) | 97.7–97.9 |

| 21 | δ 2.10 (s, CH₃), 7.33 (d, Ar-H) | 185.5–187.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.